molecular formula C8H16O3 B15274872 2-(2-Methoxyethoxy)cyclopentan-1-ol

2-(2-Methoxyethoxy)cyclopentan-1-ol

Cat. No.: B15274872
M. Wt: 160.21 g/mol
InChI Key: DQOUFWPLWPEPLL-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol It features a cyclopentane ring substituted with a 2-(2-methoxyethoxy) group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Cyclopentanone, cyclopentanal

    Reduction: Cyclopentane

    Substitution: Cyclopentyl chloride, cyclopentyl bromide

Scientific Research Applications

2-(2-Methoxyethoxy)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ether linkage provides stability and solubility, enhancing the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: Similar structure but lacks the cyclopentane ring.

    Cyclopentanol: Contains the cyclopentane ring but lacks the 2-(2-methoxyethoxy) group.

    2-(2-Methoxyethoxy)cyclopentane: Similar structure but lacks the hydroxyl group.

Uniqueness

2-(2-Methoxyethoxy)cyclopentan-1-ol is unique due to the combination of the cyclopentane ring, the 2-(2-methoxyethoxy) group, and the hydroxyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-methoxyethoxy)cyclopentan-1-ol

InChI

InChI=1S/C8H16O3/c1-10-5-6-11-8-4-2-3-7(8)9/h7-9H,2-6H2,1H3

InChI Key

DQOUFWPLWPEPLL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCC1O

Origin of Product

United States

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